molecular formula C13H14ClN B2493490 2,3-dihydro-1H-phenalen-1-amine hydrochloride CAS No. 2089257-06-5

2,3-dihydro-1H-phenalen-1-amine hydrochloride

Cat. No.: B2493490
CAS No.: 2089257-06-5
M. Wt: 219.71
InChI Key: XFXGDIQKIHAQKV-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-phenalen-1-amine hydrochloride is an organic compound with the molecular formula C13H13N·HCl . This amine hydrochloride salt is part of a broader class of 2,3-dihydro-1H-phenalen-2-amine compounds that have been investigated in scientific patents for their significant biological activity. Research indicates that structurally related compounds exhibit potent antipsychotic properties, suggesting that this chemical scaffold holds considerable value for neuroscience and neuropharmacology research . The exploration of these compounds highlights their potential as a template for developing novel central nervous system (CNS) active agents . Furthermore, the dihydrophenalene structure is closely related to perinaphthenone, a compound known for its strong antifungal activity, indicating that derivatives may also serve as interesting candidates in microbiological and agricultural chemical studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it may pose hazards such as skin and eye irritation .

Properties

IUPAC Name

2,3-dihydro-1H-phenalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10;/h1-6,12H,7-8,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXGDIQKIHAQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2C(=CC=C3)C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-dihydro-1H-phenalen-1-amine hydrochloride involves several steps. One common method includes the reduction of phenalene derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere . Industrial production methods may involve large-scale reduction and amination processes, followed by purification and crystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

2,3-dihydro-1H-phenalen-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

2,3-dihydro-1H-phenalen-1-amine hydrochloride has been identified as a promising candidate for developing antipsychotic medications. Research indicates that derivatives of this compound exhibit significant antipsychotic activity with reduced central nervous system side effects compared to traditional neuroleptics.

Case Study: Antipsychotic Activity
A patent study highlights the efficacy of 2-amino derivatives in alleviating psychotic symptoms in animal models, demonstrating minimal extrapyramidal side effects .

CompoundActivitySide Effects
2-(N,N-di-n-propylamino)-5-hydroxy-2,3-dihydro-1H-phenaleneAntipsychoticMinimal CNS side effects

Biochemical Research

This compound is used in biochemical assays to study enzyme interactions and protein binding. Its amine group can form hydrogen bonds with active sites on enzymes, influencing their activity.

Enzyme Interaction Studies
Research indicates that compounds related to 2,3-dihydro-1H-phenalen-1-amino may act as inhibitors or modulators for specific enzymatic activities, which is crucial for drug development targeting metabolic pathways .

Industrial Applications

In addition to its medicinal properties, this compound serves as an intermediate in the synthesis of complex organic molecules and is used in producing dyes and pigments .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-phenalen-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The compound may also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Phenalenamine Derivatives

N,N-Dimethyl-2,3-dihydro-1H-phenalen-2-amine Hydrochloride
  • Molecular Formula : C₁₅H₁₈ClN (average mass: 247.77 g/mol) .
  • Key Differences :
    • Substitution of the amine group at the 2-position (vs. 1-position in the target compound).
    • Addition of two methyl groups to the amine (tertiary vs. secondary amine).
  • Reduced hydrogen-bonding capacity compared to the primary/secondary amine in the target compound.
1H-Phenalen-2-amine, 2,3-dihydro-6-methyl-, Hydrochloride
  • Molecular Formula : C₁₄H₁₅N·HCl (average mass: 233.74 g/mol) .
  • Key Differences :
    • Methyl substitution at the 6-position on the phenalene ring.
    • Amine group at the 2-position.
  • Implications :
    • Steric hindrance from the methyl group may alter binding affinity in receptor interactions.
    • Slight increase in molecular weight compared to the target compound (193.07 vs. 233.74 g/mol).

Non-Phenalenamine Derivatives with Similar Backbones

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
  • Molecular Formula : C₁₃H₂₀ClN (synthesized via Friedel-Crafts alkylation and reductive amination) .
  • Key Differences :
    • Indene core (bicyclic) vs. phenalene (tricyclic).
    • Ethyl substitutions at the 5,6-positions.
  • Implications :
    • Simplified ring structure may reduce metabolic stability but improve synthetic yield (>99% purity reported) .
    • Lower molecular weight (217.76 g/mol) enhances solubility.
3-Fluoro Deschloroketamine Hydrochloride
  • Molecular Formula: C₁₃H₁₆FNO·HCl (FW: 257.7 g/mol) .
  • Key Differences: Cyclohexanone backbone with fluorophenyl and methylamino groups. Ketone functionality absent in phenalenamine derivatives.
  • Implications :
    • NMDA receptor antagonism (common to arylcyclohexylamines) suggests divergent pharmacological mechanisms compared to phenalenamines .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Amine Position Key Substituents Notable Properties
Target Compound C₁₃H₁₃N·HCl 193.07 1-position None Predicted CCS: 180.3 Ų ([M+H]⁺)
N,N-Dimethyl analog C₁₅H₁₈ClN 247.77 2-position N,N-Dimethyl Higher lipophilicity
6-Methyl analog C₁₄H₁₅N·HCl 233.74 2-position 6-Methyl Steric modulation
5,6-Diethyl-indenamine C₁₃H₂₀ClN 217.76 2-position 5,6-Diethyl High synthetic purity (>99%)
Dopamine HCl C₈H₁₂ClNO₂ 189.64 Ethylamine 3,4-Dihydroxyphenyl Neurotransmitter activity

Biological Activity

2,3-Dihydro-1H-phenalen-1-amine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C13H13N·HCl and a molecular weight of 219.71 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group in the compound can form hydrogen bonds and engage in electrostatic interactions with active sites on enzymes, thereby influencing their activity. Additionally, it may modulate cellular pathways that are crucial for various biochemical processes.

Antipsychotic Properties

Research has indicated that derivatives of this compound exhibit significant antipsychotic activity. In laboratory studies involving animal models, these compounds have shown promise in alleviating psychotic symptoms with reduced central nervous system (CNS) side effects compared to traditional neuroleptics . A notable lead compound in this category is 2-(N,N-di-n-propylamino)-5-hydroxy-2,3-dihydro-1H-phenalene, which has been tested for its efficacy as an antipsychotic agent.

Enzyme Interaction Studies

The compound has been utilized in biochemical assays to study its interactions with enzymes. Preliminary findings suggest that it may act as an inhibitor or modulator for certain enzymatic activities, which could be relevant for drug development targeting metabolic pathways .

Case Study 1: Antipsychotic Activity

A study published in a patent document highlights the potential of 2-amino-2,3-dihydro-1H-phenalene compounds as antipsychotic agents. These compounds were tested in various behavioral assays on rodents and demonstrated efficacy in reducing psychotic behaviors without significant extrapyramidal side effects .

Compound Activity Side Effects
2-(N,N-di-n-propylamino)-5-hydroxy-2,3-dihydro-1H-phenaleneAntipsychoticMinimal CNS side effects

Case Study 2: Enzyme Inhibition

Another study explored the inhibition of human glucose transporter 1 (hGLUT1) by phenalenone derivatives. While this specific study did not directly assess this compound, it suggests a potential pathway for further exploration regarding its inhibitory effects on glucose transporters, which are critical in cancer metabolism .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, a comparative analysis is presented below:

Compound Molecular Structure Biological Activity Notes
This compoundStructureAntipsychotic potential; enzyme interactionHydrochloride form enhances solubility
Phenalene-None reportedParent compound without amine group
1-Aminophenalene-Limited studies; potential neuroactivityAmine group at different position

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-dihydro-1H-phenalen-1-amine hydrochloride, and how are reaction conditions optimized?

  • The synthesis of structurally similar dihydro-phenalenamine derivatives typically involves multi-step reactions starting from aromatic precursors. Key steps may include cyclization, amine functionalization, and hydrochloric acid salt formation.
  • Methodological considerations :

  • Catalysts : Palladium or copper salts are often used to facilitate coupling reactions (e.g., forming aromatic rings or amine linkages) .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
  • Temperature control : Reactions may require precise temperature gradients (e.g., 0–80°C) to minimize side products .
    • Characterization : Post-synthesis, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation. High-performance liquid chromatography (HPLC) ensures purity (>95% is typical for research-grade compounds) .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Peaks corresponding to the phenalene core (e.g., aromatic protons at δ 6.5–8.0 ppm) and amine protons (δ 1.5–3.0 ppm) are analyzed .
  • IR spectroscopy : Absorbance bands for N–H stretching (~3300 cm⁻¹) and aromatic C–C vibrations (~1600 cm⁻¹) are key identifiers .
    • Chromatography : HPLC with UV detection (λ = 254 nm) is used to quantify purity, with retention times compared to standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Fume hoods are required to avoid inhalation of fine particles .
  • Waste disposal : Classify as hazardous organic waste. Neutralize with dilute HCl before disposal via certified chemical waste services .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions?

  • Stability studies : Accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) can assess shelf life. Hydrochloride salts generally exhibit better stability than free bases due to reduced hygroscopicity .
  • Storage recommendations : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Case example : If receptor-binding assays yield inconsistent IC₅₀ values:

  • Reproducibility checks : Validate assay conditions (pH, temperature, solvent compatibility) .
  • Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics .
    • Statistical rigor : Apply multivariate analysis to distinguish assay noise from true biological variability .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • In silico approaches :

  • Docking studies : Use software like AutoDock Vina to predict interactions with target receptors (e.g., serotonin or dopamine receptors) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenalene ring) with bioavailability or logP values .
    • Synthetic validation : Prioritize derivatives with predicted ΔG binding < –8 kcal/mol for experimental testing .

Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

  • Challenge : Co-elution of impurities in HPLC.
  • Solution : Use ultra-HPLC (UHPLC) with a C18 column (1.7 µm particles) and gradient elution (acetonitrile/water + 0.1% formic acid) to enhance resolution .
  • Mass spectrometry (LC-MS) : Confirm impurity structures via fragmentation patterns (e.g., m/z corresponding to deamination byproducts) .

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